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Compound of Interest

Compound Name: Trisilylamine

Cat. No.: B1208238

Technical Support Center: Trisilylamine (TSA)-
Based ALD

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals experiencing
low deposition rates in Trisilylamine (TSA)-based Atomic Layer Deposition (ALD) of silicon
nitride (SiNXx).

Troubleshooting Low Deposition Rates

Low Growth Per Cycle (GPC) is a common issue in ALD processes. The following guides are
designed to help you identify and resolve the root cause of a lower-than-expected deposition
rate.

Initial Troubleshooting Workflow

If you are experiencing a low deposition rate, follow this logical workflow to diagnose the
potential issue. Start at the "Low Deposition Rate" node and follow the arrows based on your
observations.
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Low Deposition Rate

(Low GPC)

Is the precursor pulse time
sufficient for saturation?

GPC not saturated

\

No, GPC increases with pulse time

>

Increase TSA Pulse Time

- Perform saturation curve experiment
- Ensure sufficient precursor exposure

Is the deposition temperature

within the optimal ALD window?
Too Low Too High
\ 4
No, temperature is too low »| No, temperature is too high
(<100°C) > (> 350-400°C)

Increase Temperature
- Low reactivity of TSA below 100°C
- Aim for 250-350°C range

Are the plasma parameters
(power, exposure time) optimized?

Nat Optimized

4

Optimize Plasma Parameters
- Increase plasma exposure time
- Adjust RF power (see FAQs)
- Ensure sufficient reactive nitrogen species

Are there issues with
precursor delivery?

Suspected

A4

No

Check Precursor Delivery System
- Verify bubbler temperature and pressure
- Check for line clogs or leaks
- Ensure consistent vapor draw

If issues persist, consider
reactant choice or chamber maintenance.

Click to download full resolution via product page

Caption: Troubleshooting workflow for low deposition rates.

Decrease Temperature
- Precursor desorption or decomposition
can occur above 350°C
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Frequently Asked Questions (FAQSs)

Q1: My Growth Per Cycle (GPC) is significantly lower
than expected. What is the first thing | should check?

Al: The most common cause of low GPC is incomplete surface saturation during the precursor
pulse. You should first verify that your TSA pulse time is long enough to fully saturate the
substrate surface.

e How to check for saturation: Run a series of depositions where you vary the TSA pulse time
while keeping all other parameters (temperature, purge times, plasma exposure) constant.
Plot the GPC as a function of pulse time. You should see the GPC increase and then
plateau. The pulse time at which the plateau begins is your saturation point. For a robust
process, you should use a pulse time slightly longer than this minimum saturation time.[1][2]

o Why it matters: If the pulse is too short, not all available reactive sites on the surface will
have a chance to react with the TSA precursor, leading to less material deposited per cycle.

[1][]

Q2: What is the optimal deposition temperature for TSA-
based ALD, and how does temperature affect the
deposition rate?

A2: The typical "ALD window" for TSA-based PEALD of SiNx is between 100°C and 350°C.[3]
[4] Operating outside this window can significantly reduce your deposition rate.

e Too Low (< 100°C): The reactivity of the TSA precursor is too low, leading to incomplete
surface reactions and a very low or no deposition rate.[3][4]

e Too High (> 350°C): At elevated temperatures, two main issues can arise:

o Precursor Desorption: The TSA molecules may desorb from the surface before they have
a chance to react.[3][4]

o Precursor Decomposition: The precursor can start to thermally decompose, leading to a
non-self-limiting, CVD-like growth, which can paradoxically increase the GPC but results in
poor film quality and non-uniformity.[2][5][6]
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Q3: How do plasma parameters (power and exposure
time) influence the GPC?

A3: Plasma power and exposure time are critical for ensuring the second half-reaction (the
reaction with the nitrogen source) goes to completion.

o Plasma Exposure Time: A longer plasma exposure time generally ensures that enough
reactive nitrogen species are generated to fully react with the chemisorbed TSA layer.[3] If
the exposure is too short, the reaction may be incomplete, leading to a lower GPC. However,
excessively long plasma steps can reduce throughput. Saturation curves for plasma
exposure time should also be performed.

o Plasma Power: The effect of plasma power can be complex. Increasing power can generate
more reactive species, potentially increasing the deposition rate. However, very high power
can lead to ion bombardment that damages the growing film.[7] The optimal power will
depend on your specific reactor configuration.

Q4: I'm using an NHs plasma and my GPC is very low.
Why could this be?

A4: While NHs can be used as a nitrogen source, it sometimes results in a lower GPC
compared to N2 or N2/H2 plasmas.[8] This can be due to the reactive species from the NHs
plasma (like N and NHx) inhibiting the reactive sites on the surface that are needed for the TSA
precursor to adsorb in the next cycle.[3][4] Additionally, NH3 plasma species can have short
lifetimes, requiring longer exposure times to achieve saturation.[3][4]

Q5: Could my precursor delivery system be the cause of
a low deposition rate?

A5: Yes, inconsistent precursor delivery can lead to a low and fluctuating GPC. TSA has a high
vapor pressure, which requires careful handling.[3]

e Vapor Draw vs. Carrier Gas: A vapor draw scheme is often used for high vapor pressure
precursors like TSA to prevent backflow into carrier gas lines and to have a more economical
process.[3][4]
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o Check for Issues: Ensure that the temperature of the TSA vessel and delivery lines is stable
and appropriate to maintain a consistent vapor pressure. Check for any potential clogs or
leaks in the delivery lines that could restrict precursor flow to the chamber.

Quantitative Data Summary

The following table summarizes reported Growth Per Cycle (GPC) values for TSA-based
PEALD of SiNx under various experimental conditions.

Deposition

Reactant

GPC

Plasma

Precursor Reference

Temp. (°C) Gas (Alcycle) Type

300 - 400 TSA N2/H2 14-21 Direct

150 - 350 TSA NH3 0.65 Remote
~0.8

250 TSA N2 Direct CCP [4]
(saturated)

250 TSA NHs ~0.045 Direct CCP [4]

250 TSA N2/H2 ~0.6 Direct CCP [4]

Key Experimental Protocols

This section provides a generalized methodology for performing a TSA-based PEALD
experiment to deposit SiNx.

Protocol: PEALD of Silicon Nitride using TSA and N2
Plasma

e Substrate Preparation:
o Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean).

o Perform a brief dip in diluted hydrofluoric acid (HF) to remove the native oxide layer
immediately before loading into the reactor.

o Load the substrate into the ALD reaction chamber.
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e System Preparation:
o Heat the substrate to the desired deposition temperature (e.g., 250°C).

o Ensure the TSA precursor vessel is at a stable temperature (e.g., room temperature,
~21°C).[3]

o Heat the precursor delivery lines to a temperature above the vessel temperature to
prevent condensation.

o ALD Cycle Sequence: The process consists of a repeated four-step cycle:

o Step 1: TSA Pulse: Introduce TSA vapor into the chamber for a predetermined pulse time
(e.g., 10 ms) to allow for chemisorption onto the substrate surface.

o Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Argon) for a set time (e.g., 1 S)
to remove any unreacted TSA and gaseous byproducts.

o Step 3: N2 Plasma Exposure: Introduce N2 gas and apply RF power (e.g., 50 W) to
generate a plasma for a specific duration (e.g., 3 s). This step provides the reactive
nitrogen species to react with the surface-adsorbed precursor layer.

o Step 4: Purge 2: Purge the chamber again with Argon (e.g., 1 s) to remove any remaining
reactants and byproducts from the plasma step.

o Deposition:

o Repeat the ALD cycle (Steps 1-4) for the desired number of cycles to achieve the target
film thickness.

o Post-Deposition:

o Cool down the sample in an inert atmosphere before removal from the chamber to prevent
oxidation.

Parameter Relationships Diagram
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This diagram illustrates how key process parameters are interconnected and influence the final
deposition rate.

Substrate TSA Pulse Plasma Exposure Plasma
Temperature Time & Dose

influences influences d

Precursor
Desorption

Precursor Reactivity
& Surface Mobility

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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